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molecular formula C7H9NO2S B145293 (S)-3-Amino-3-(thiophen-2-yl)propanoic acid CAS No. 131829-50-0

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid

Cat. No. B145293
M. Wt: 171.22 g/mol
InChI Key: GYAYLYLPTPXESE-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06028223

Procedure details

A solution of 3-amino-3-(2-thienyl)propanoic acid (0.5 g) [prepared substituting a molar equivalent amount of 2-thiophene-carboxaldehyde in Example 57, Step A] in methanol (50 ml) was treated with 4N HCl/dioxane (10 ml). After 6 hours the excess solvent was removed under reduced pressure to give a waxy solid. Treatment with Et2O/CH3CN produced methyl β-aminothiophene-2-propanoate (370 mg) as a white powder. MS and 1H-NMR were consistent with the desired product.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Et2O CH3CN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)[CH2:3][C:4]([OH:6])=[O:5].S1C=CC=[C:13]1C=O.Cl.O1CCOCC1.CCOCC.CC#N>CO>[NH2:1][CH:2]([C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)[CH2:3][C:4]([O:6][CH3:13])=[O:5] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC(CC(=O)O)C=1SC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C=O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Step Four
Name
Et2O CH3CN
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC.CC#N
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 6 hours the excess solvent was removed under reduced pressure
Duration
6 h
CUSTOM
Type
CUSTOM
Details
to give a waxy solid

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)OC)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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